molecular formula C21H24BNO3 B12098754 2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one

2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one

Cat. No.: B12098754
M. Wt: 349.2 g/mol
InChI Key: RLXZLAAILSMNEG-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one is a complex organic compound that features a boron-containing dioxaborolane group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one typically involves multiple steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction of ortho-substituted benzamides.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides.

    Attachment of the Dioxaborolane Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

    Reduction: The isoindolinone core can be reduced under specific conditions to form isoindoline derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .

Biology and Medicine

In biological and medicinal research, derivatives of this compound are explored for their potential as enzyme inhibitors or as part of drug delivery systems. The isoindolinone core is known for its biological activity, and modifications can lead to compounds with significant therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism by which 2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one exerts its effects depends on its application. In catalytic processes, the boron group can facilitate the formation of carbon-carbon bonds. In biological systems, the isoindolinone core can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3H-isoindol-1-one: Lacks the boron-containing group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one: Lacks the benzyl group, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the benzyl group and the dioxaborolane group in 2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one makes it uniquely suited for applications that require both structural features

Properties

Molecular Formula

C21H24BNO3

Molecular Weight

349.2 g/mol

IUPAC Name

2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one

InChI

InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)17-10-11-18-16(12-17)14-23(19(18)24)13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3

InChI Key

RLXZLAAILSMNEG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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